

Application Notes and Protocols for Live-Cell Imaging with CY5-YNE

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Compound of Interest		
Compound Name:	CY5-YNE	
Cat. No.:	B12353943	Get Quote

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These application notes provide a comprehensive guide to using **CY5-YNE**, a fluorescent dye with an alkyne reactive group, for dynamic live-cell imaging experiments. The protocols focus on two key applications: the visualization of nascent protein synthesis and the analysis of protein glycosylation through metabolic labeling and click chemistry.

Introduction to CY5-YNE

CY5-YNE (Sulfo-Cyanine5-alkyne) is a bright, far-red fluorescent dye ideally suited for live-cell imaging due to its high quantum yield and minimal spectral overlap with cellular autofluorescence.[1] Its alkyne group allows for covalent labeling of azide-modified biomolecules via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[2][3] This enables the specific visualization of a wide range of biological processes with high spatial and temporal resolution.

Key Features of CY5-YNE:

- Far-Red Fluorescence: Minimizes phototoxicity and cellular autofluorescence, leading to a high signal-to-noise ratio.
- High Quantum Yield: Provides bright, easily detectable fluorescent signals.
- Bio-orthogonal Reactivity: The alkyne group specifically reacts with azides, ensuring minimal off-target labeling.



 Versatility: Can be used to label a variety of azide-modified biomolecules, including proteins, glycans, and nucleic acids.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for **CY5-YNE** and a comparison with other common fluorophores.

Table 1: Spectroscopic and Physicochemical Properties of CY5-YNE

Property	Value	Reference
Excitation Maximum (Ex)	~650 nm	[2]
Emission Maximum (Em)	~680 nm	[2]
Molar Extinction Coeff.	250,000 cm ⁻¹ M ⁻¹	
Reactive Group	Alkyne	[2][3]
Solubility	Water, DMSO, DMF	
Storage	-20°C, protected from light	

Table 2: Comparative Photostability of Cyanine Dyes

Fluorescent Dye	Relative Photostability (% Initial Fluorescence Retained)	Reference
Cy5	~55%	[4]
Alexa Fluor 647	~80%	[4]
DyLight 650	High (Qualitatively)	

Note: Photostability was assessed after 95 seconds of continuous illumination. The photostability of the dye is a primary determinant of the overall photostability of the labeled biomolecule.



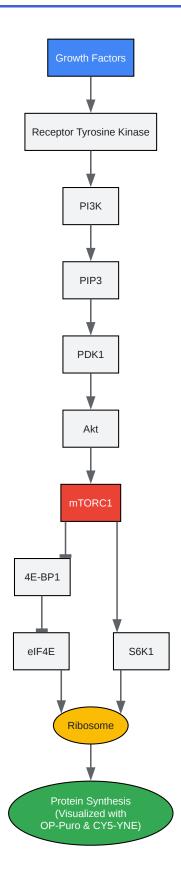
Application 1: Live-Cell Imaging of Nascent Protein Synthesis

This protocol describes the visualization of newly synthesized proteins in living cells using the puromycin analog O-propargyl-puromycin (OP-Puro) and subsequent labeling with **CY5-YNE** via click chemistry.[5][6][7] This method allows for the assessment of global protein synthesis activity in response to various stimuli or in different cellular states.

Signaling Pathway: mTOR Regulation of Protein Synthesis

A key pathway regulating protein synthesis is the mTOR (mechanistic target of rapamycin) signaling cascade. When activated by growth factors, mTOR promotes protein synthesis by phosphorylating downstream targets like 4E-BP1 and S6K1, which in turn facilitate the initiation and elongation phases of translation. This experimental approach can be used to visualize the effects of mTOR inhibitors or activators on protein synthesis.



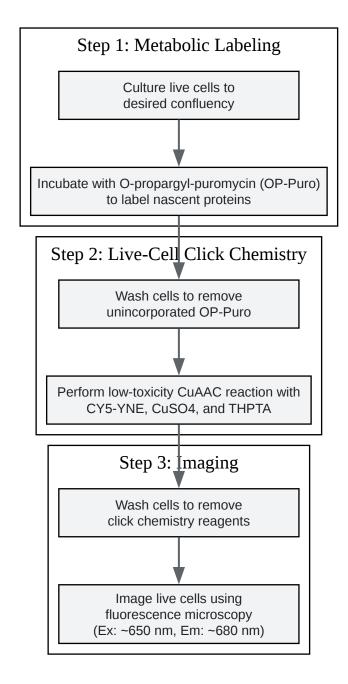


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mTOR signaling pathway regulating protein synthesis.



Experimental Workflow



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Workflow for nascent protein imaging.

Detailed Protocol

Materials:



- · Live cells of interest
- Complete cell culture medium
- O-propargyl-puromycin (OP-Puro)
- CY5-YNE
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium

Procedure:

- Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until
 they reach the desired confluency.
- · Metabolic Labeling with OP-Puro:
 - Prepare a stock solution of OP-Puro in DMSO.
 - Dilute the OP-Puro stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 μM.
 - Remove the existing medium from the cells and add the OP-Puro containing medium.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
- Low-Toxicity Live-Cell Click Chemistry:
 - Prepare Click Reaction Cocktail (just before use):



- In a microcentrifuge tube, combine the following in this order:
 - 1. PBS or live-cell imaging medium.
 - 2. **CY5-YNE** (final concentration: 1-5 μM).
 - 3. CuSO₄ (final concentration: $50-100 \mu M$).
 - 4. THPTA (final concentration: 250-500 μM; maintain a 5:1 ratio with CuSO₄).[8]
- Vortex briefly to mix.
- Add freshly prepared sodium ascorbate solution (final concentration: 1-2.5 mM).[8]
- Labeling:
 - Wash the cells twice with pre-warmed PBS to remove unincorporated OP-Puro.
 - Add the click reaction cocktail to the cells.
 - Incubate for 5-10 minutes at room temperature, protected from light.
- · Imaging:
 - Wash the cells three times with pre-warmed live-cell imaging medium to remove the click chemistry reagents.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~680 nm).

Application 2: Live-Cell Imaging of Protein Glycosylation

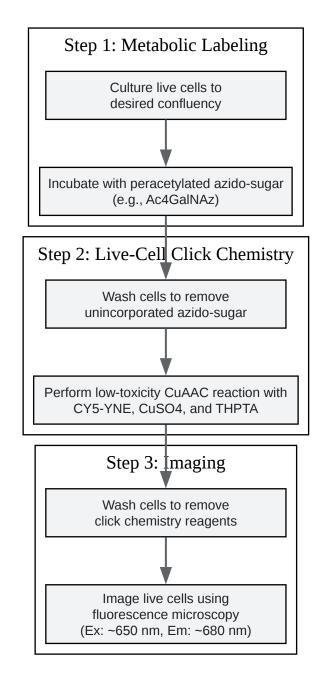
This protocol enables the visualization of newly synthesized glycoproteins in living cells by metabolically labeling them with an azide-modified sugar, followed by detection with **CY5-YNE** via click chemistry. This is particularly useful for studying changes in glycosylation patterns in various biological processes, including cancer development.[9][10][11]



Biological Context: Altered Glycosylation in Cancer

Cancer cells often exhibit altered cell surface glycosylation, which plays a crucial role in tumor progression, metastasis, and immune evasion. This protocol allows for the visualization of these changes in live cancer cells.

Experimental Workflow



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